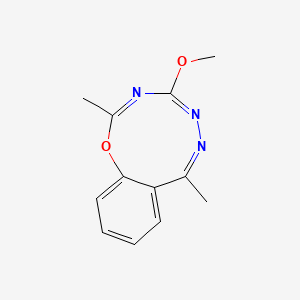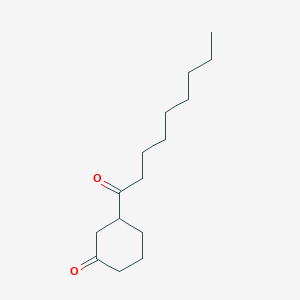![molecular formula C30H46O2 B14256968 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol CAS No. 208995-96-4](/img/structure/B14256968.png)
4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C30H46O It is a biphenyl derivative where one of the phenyl rings is substituted with an octadecyloxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol typically involves the etherification of 4-hydroxybiphenyl with octadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the biphenyl structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl]-4-one or 4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl] or other reduced derivatives.
Substitution: Products depend on the substituent introduced, such as 4’-(Octadecyloxy)[1,1’-biphenyl]-4-chloride.
Applications De Recherche Scientifique
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and surfactants.
Mécanisme D'action
The mechanism of action of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the octadecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4’-(Octadecyloxy)[1,1’-biphenyl]-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it particularly interesting for studies involving lipid membranes and surfactant behavior.
Propriétés
Numéro CAS |
208995-96-4 |
|---|---|
Formule moléculaire |
C30H46O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
4-(4-octadecoxyphenyl)phenol |
InChI |
InChI=1S/C30H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-30-24-20-28(21-25-30)27-18-22-29(31)23-19-27/h18-25,31H,2-17,26H2,1H3 |
Clé InChI |
CNWVQFXDSFASPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)



![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)



![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)


